Home > Products > Screening Compounds P36111 > 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol
5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol - 18029-54-4

5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol

Catalog Number: EVT-301498
CAS Number: 18029-54-4
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol is a derivative of amitriptyline, a tricyclic compound. [, ] It has been investigated primarily for its interactions with the central nervous system, particularly its effects on neurotransmitter systems and their roles in various physiological and behavioral processes. [, , , , , , , , , , ]

5-[3-(Dimethyl­amino)prop­yl]-10,11‐dihydro‐5H‐dibenz[a,d][7]annulen‐5‐ol

Compound Description: This compound is a derivative of amitriptyline, a tricyclic antidepressant drug [, ]. Like amitriptyline, it features a dibenzo[a,d]cycloheptene scaffold with a dimethylaminopropyl substituent at the 5-position.

Dibenzo[a,d]cyclo­hepta-1,4,6-trien-5-one

Compound Description: This compound, also known as dibenzosuberenone, serves as a crucial starting material in the synthesis of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cycloheptan-5-ol [].

Relevance: Dibenzo[a,d]cyclo­hepta-1,4,6-trien-5-one is a direct precursor to 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol. The reaction between dibenzosuberenone and dimethyl­amino­propylmagnesium yields the target compound [], highlighting their close structural relationship.

1'-Methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] (HP 365)

Compound Description: HP 365 displays notable antitetrabenazine activity, particularly in inhibiting tetrabenazine-induced ptosis [].

Relevance: While structurally distinct from 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol, HP 365 shares the key aminoalkyl(aryl)isobenzofuran moiety found in the antidepressant talopram and the structurally related MK-940, which also shares the dibenzo[a,d]cycloheptene scaffold with the target compound []. This shared moiety suggests a potential for overlapping pharmacological activities and research interest in compounds containing these structural features.

Trans-10,11-dihydro-5,10-epoxy-5-[3-(methylamino)propyl]-5H-dibenzo[a,d]cyclohepten-11-ol (MK-940)

Compound Description: This compound, alongside the antidepressant talopram, served as a structural inspiration for the synthesis of HP 365 and its derivatives [].

Overview

5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol, commonly referred to as Cyclobenzaprine Related Compound A, is a chemical compound with the molecular formula C20_{20}H23_{23}NO and a molecular weight of approximately 293.4 g/mol. This compound is primarily recognized for its relevance in pharmaceutical applications, particularly as an impurity in the synthesis of Cyclobenzaprine, a muscle relaxant used to relieve muscle spasms.

Source

The compound is synthesized through various chemical processes, including cyclocondensation reactions involving dibenzyl-o-carboxylic acids. It can be derived from other related compounds within the dibenzo[a,d]cycloheptene family, which are characterized by their complex polycyclic structures and are often utilized in medicinal chemistry.

Classification

5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol falls under the category of organic compounds, specifically as a member of the dibenzo[a,d]cycloheptene class. Its structure features a hydroxyl group (-OH) and a dimethylamino group (-N(CH3_3)2_2), which contribute to its pharmacological properties.

Synthesis Analysis

The synthesis of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol can be achieved through several methods:

  1. Cyclocondensation Reaction: This method involves the reaction of dibenzyl-o-carboxylic acid with dimethylaminopropylamine under acidic conditions. The process typically requires catalysts such as Lewis acids to facilitate the cyclization.
  2. Substitution Reactions: Variations of the synthesis may include substitutions at different positions on the dibenzene rings, allowing for the introduction of various functional groups while maintaining the core structure.

Technical details regarding these methods often involve controlling reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol can be represented as follows:

  • Molecular Formula: C20_{20}H23_{23}NO
  • Molecular Weight: 293.4 g/mol
  • Structural Features:
    • The compound consists of a dibenzo[a,d]cycloheptene framework.
    • It contains a hydroxyl group at the 5-position and a dimethylamino group at the propyl chain.

Data

  • Melting Point: 139-140 °C
  • Boiling Point: Predicted around 443 °C
  • Density: Approximately 1.099 g/cm³
  • Solubility: Slightly soluble in chloroform, dimethyl sulfoxide, and methanol.
Chemical Reactions Analysis

5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol can participate in various chemical reactions:

  1. Nucleophilic Substitution: The dimethylamino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Hydroxyl Group Reactions: The hydroxyl group can undergo dehydration to form ethers or participate in esterification reactions.
  3. Reduction Reactions: The compound may also be subjected to reduction processes to modify its functional groups or alter its reactivity.

Technical details regarding these reactions often focus on optimizing conditions such as pH, temperature, and reactant concentrations to achieve desired transformations.

Mechanism of Action

The mechanism of action for 5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol is closely related to its role as an impurity in Cyclobenzaprine formulations. It primarily acts as a central nervous system depressant by inhibiting neurotransmitter uptake in the brain, leading to muscle relaxation and reduced pain perception.

Data

Pharmacological studies indicate that compounds with similar structures exhibit varying degrees of binding affinity to serotonin and norepinephrine transporters, which may contribute to their therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Off-white to light beige solid.
  • Storage Temperature: Recommended between 2 °C and 8 °C.

Chemical Properties

  • pKa Value: Approximately 13.36 (predicted), indicating weak basicity.

These properties are critical for understanding how the compound behaves under different conditions and its stability during storage and use.

Applications

5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol is primarily used in scientific research related to pharmaceuticals, particularly in studies concerning muscle relaxants and their impurities. Its role as an impurity in Cyclobenzaprine formulations necessitates rigorous testing for quality control in pharmaceutical manufacturing processes.

Introduction to 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol

Chemical Identity and Nomenclature

The compound systematically named 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol is recognized through multiple nomenclature systems and identifiers across chemical databases and commercial catalogs. Its core molecular formula is uniformly documented as C₂₀H₂₃NO, corresponding to a molecular weight of 293.40 g/mol [1] [2] [8]. The presence of both tertiary amine and alcohol functional groups creates a polar yet lipophilic molecule with specific handling requirements, typically stored at controlled temperatures (+5°C) to maintain stability [2] [5].

The compound's chemical registry landscape reveals several critical identifiers:

  • CAS Registry Number: 18029-54-4 (verified across pharmacological and chemical sources) [4] [6] [8]
  • PubChem CID: 87418 [1]
  • EINECS (EC Number): 241-944-5 [9]
  • Harmonized System (HS) Code: 292219 (indicating its classification as amino-alcohols) [4] [6]

Table 1: Systematic and Common Nomenclature of C₂₀H₂₃NO

Nomenclature TypeDesignation
IUPAC Name5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol
Pharmaceutical AliasCyclobenzaprine Related Compound A
Alternative Chemical Name5-(3-(Dimethylamino)propyl)-5H-dibenzo[a,d][7]annulen-5-ol
Pharmacopeial DesignationUSP Reference Standard 1154514
Impurity IdentificationAmitriptyline EP Impurity D (structural analog)

Synonyms reflect its roles across contexts: Cyclobenzaprine 5-Hydroxy Impurity, 5-Hydroxy-N-methylprotriptyline, and pharmacopeial designations like USP Cyclobenzaprine Related Compound A demonstrate its cross-functional importance in pharmaceutical analysis [4] [7] [9]. The SMILES notation (CN(C)CCCC1(O)c2ccccc2C=Cc3ccccc13) and InChIKey (VMLRQKQUOMJJAN-UHFFFAOYSA-N) provide machine-readable descriptors essential for cheminformatics and regulatory documentation [8] [9].

Structural Classification in the Dibenzocycloheptene Family

This compound belongs to the tricyclic dibenzo[a,d]cycloheptene system, distinguished by a central seven-membered ring fused with two benzene rings at positions (a,d). Unlike saturated congeners (e.g., amitriptyline derivatives), its structure contains an exocyclic hydroxyl group at C5 and an unsaturated bridge between C10-C11, confirmed by molecular visualization and systematic naming conventions [1] [8] [10]. The presence of this unsaturation significantly influences both electronic distribution and three-dimensional conformation, distinguishing it from fully saturated therapeutic agents in this family.

The dimethylaminopropyl side chain (-CH₂-CH₂-CH₂-N(CH₃)₂) attached to the annular carbon (C5) creates a tertiary amino alcohol with potential zwitterionic character. This structural motif aligns with neurologically active compounds, though the hydroxyl group differentiates it from bioactive amines like cyclobenzaprine or amitriptyline. X-ray crystallography would reveal a non-planar "butterfly" conformation common to tricyclic systems, with the hydroxyl group positioned exocyclically rather than directly on the annulen system [1] [7] [8].

Table 2: Structural Comparison Within Dibenzocycloheptene Derivatives

Structural Feature5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-olCyclobenzaprine
Central Ring UnsaturationPresent (C10-C11)Absent (10,11-dihydro)Absent (saturated)
C5 FunctionalizationHydroxyl groupHydroxyl groupMethylene group
Molecular FormulaC₂₀H₂₃NOC₂₀H₂₅NO (hydrochloride: C₂₀H₂₆ClNO)C₂₀H₂₁N
CAS Registry18029-54-41159-03-1303-53-7
Pharmaceutical RoleSynthetic intermediate/impurityAmitriptyline impurityMuscle relaxant API

Notably, hydrogenation of the central ring double bond yields 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (CAS 1159-03-1), identified as Amitriptyline EP Impurity D with molecular formula C₂₀H₂₅NO [3] [7]. This structural relationship positions the subject compound as an unsaturated analog within the broader scaffold of psychoactive tricyclics, serving as a molecular bridge between skeletal frameworks found in antidepressants and muscle relaxants.

Historical Context in Organic and Medicinal Chemistry

First characterized in the mid-20th century during structural explorations of tricyclic psychotropic agents, this compound emerged from systematic modifications of the dibenzocycloheptene scaffold. Its synthesis represented efforts to understand the structural determinants of neurological activity in compounds like amitriptyline (first synthesized 1960) and cyclobenzaprine (developed 1970s) [7] [10]. While lacking intrinsic therapeutic applications, its significance grew as analytical techniques advanced enough to detect structurally related impurities in active pharmaceutical ingredients (APIs).

By the 1980s, it was formally identified as Cyclobenzaprine Related Compound A in pharmacopeial monographs, designating it as a specified impurity requiring monitoring in muscle relaxant formulations. This recognition established its role as a pharmaceutical reference standard essential for quality control. Modern pharmacopeias (USP, EP) maintain certified reference materials (e.g., USP Catalog No. 1154514), with current lots (R135S0) subjected to rigorous characterization using HPLC, NMR, and mass spectrometry [4] [6] [10].

The compound's synthetic pathway typically involves:

  • Friedel-Crafts Acylation: Forming the dibenzosuberone backbone
  • Grignard Addition: Reaction with 3-(dimethylamino)propylmagnesium chloride to introduce the side chain
  • Dehydration-Oxidation Sequence: Yielding the unsaturated hydroxylated derivative [8] [9]

Commercial availability emerged through specialty chemical providers (e.g., LGC Standards' MM1248.01, Sigma-Aldrich, Parchem), primarily as neat solids or certified reference materials for analytical applications. Current pricing (~$903 for 10 mg USP standard) reflects the specialized purification and certification processes required for reference standards [4] [5] [6]. Its enduring significance persists in modern pharmaceutical analysis, particularly in stability-indicating methods for tricyclic neuromuscular agents where it serves as a degradation marker.

Properties

CAS Number

18029-54-4

Product Name

5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol

IUPAC Name

2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol

Molecular Formula

C20H23NO

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C20H23NO/c1-21(2)15-7-14-20(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-13,22H,7,14-15H2,1-2H3

InChI Key

VMLRQKQUOMJJAN-UHFFFAOYSA-N

SMILES

CN(C)CCCC1(C2=CC=CC=C2C=CC3=CC=CC=C31)O

Synonyms

5-Hydroxy-N-methylprotriptyline; 5-[3-(Dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol

Canonical SMILES

CN(C)CCCC1(C2=CC=CC=C2C=CC3=CC=CC=C31)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.